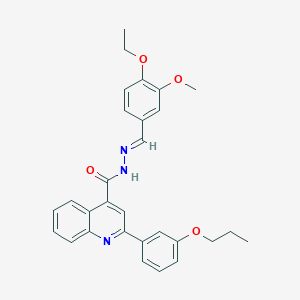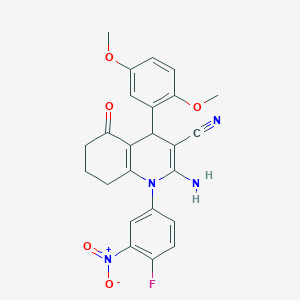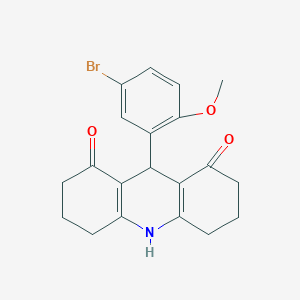![molecular formula C24H29N3O4S2 B446370 3-[(2Z)-2-[(2-METHOXYPHENYL)IMINO]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL](/img/structure/B446370.png)
3-[(2Z)-2-[(2-METHOXYPHENYL)IMINO]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2Z)-2-[(2-METHOXYPHENYL)IMINO]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, a piperidine sulfonyl group, and a methoxyphenyl imino group, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-[(2-METHOXYPHENYL)IMINO]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL typically involves multiple steps, including the formation of the thiazole ring and the introduction of the piperidine sulfonyl and methoxyphenyl imino groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2Z)-2-[(2-METHOXYPHENYL)IMINO]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
3-[(2Z)-2-[(2-METHOXYPHENYL)IMINO]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[(2Z)-2-[(2-METHOXYPHENYL)IMINO]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound shares the methoxyphenyl group but differs in its overall structure and properties.
(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one: This compound contains a thiazolidinone ring and a methoxyphenyl imino group, similar to the target compound.
Uniqueness
3-[(2Z)-2-[(2-METHOXYPHENYL)IMINO]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable molecule for various applications and research areas.
Propiedades
Fórmula molecular |
C24H29N3O4S2 |
|---|---|
Peso molecular |
487.6g/mol |
Nombre IUPAC |
3-[2-(2-methoxyphenyl)imino-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-3-yl]propan-1-ol |
InChI |
InChI=1S/C24H29N3O4S2/c1-31-23-9-4-3-8-21(23)25-24-27(16-7-17-28)22(18-32-24)19-10-12-20(13-11-19)33(29,30)26-14-5-2-6-15-26/h3-4,8-13,18,28H,2,5-7,14-17H2,1H3 |
Clave InChI |
RBQSAGMFSVGIBU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)CCCO |
SMILES canónico |
COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[({4-nitrophenyl}acetyl)amino]-5-[(2-methoxyanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B446287.png)
![methyl 4-(3-chlorophenyl)-5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B446288.png)
![2-[(4-bromophenyl)acetyl]-N-(1-naphthyl)hydrazinecarboxamide](/img/structure/B446290.png)

![2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B446294.png)
![2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B446295.png)
![4-tert-butyl-N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B446296.png)
![N-(3-chlorophenyl)-N'-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B446300.png)


![2-(2-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B446305.png)

![N-{3,5-DIMETHYL-1-[(3-PHENOXYPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B446308.png)

